N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with methyl groups at positions 5 and 5. The naphthyridine moiety is linked to a piperidin-3-yl group, which is further functionalized with a cyclopropanesulfonamide substituent.
Properties
IUPAC Name |
N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-12-10-13(2)19-18-16(12)7-8-17(20-18)22-9-3-4-14(11-22)21-25(23,24)15-5-6-15/h7-8,10,14-15,21H,3-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBQEHGMRCHTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,8-naphthyridine derivatives have been found to interact withtopoisomerase II . Topoisomerase II is an essential enzyme that controls DNA topology during transcription and replication.
Mode of Action
The compound likely interacts with its target, topoisomerase II, by intercalating with the DNA segment of the enzyme. This interaction can inhibit the normal function of the enzyme, leading to changes in DNA topology and affecting DNA replication and transcription.
Biochemical Pathways
DNA replication and transcription . The inhibition of topoisomerase II can lead to DNA damage, cell cycle arrest, and ultimately cell death.
Result of Action
Similar 1,8-naphthyridine derivatives have shown inhibitory effects on the growth of hepg2 liver cancer cells. This suggests that N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide may also have potential anticancer effects.
Biological Activity
N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure:
- Molecular Formula: C19H24N4O
- Molecular Weight: 324.4 g/mol
- IUPAC Name: N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
Chemical Characteristics:
The compound features a naphthyridine moiety linked to a piperidine ring and a cyclopropanesulfonamide group, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation: It has been shown to intercalate with DNA, inhibiting topoisomerase II activity. This mechanism is crucial for disrupting DNA replication in cancer cells.
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
The compound's cytotoxic effects are often linked to:
- Induction of cell cycle arrest.
- Activation of apoptotic pathways involving caspases and PARP cleavage.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with similar naphthyridine derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Naphthyridine A | Moderate | Low | DNA intercalation |
| Naphthyridine B | High | Moderate | Enzyme inhibition |
| N-[1-(5,7-dimethyl... | High | High | DNA intercalation & enzyme inhibition |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Effects: A study published in Cancer Research demonstrated that the compound inhibited the proliferation of MDA-MB-231 cells with an IC50 value of 12 µM. It was shown to activate apoptosis via the intrinsic pathway.
- Antimicrobial Efficacy: Research published in Journal of Antimicrobial Chemotherapy found that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
- Mechanistic Insights: Investigations into the mechanism revealed that the compound disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Features a 1,8-naphthyridine core with 5,7-dimethyl substitutions. This bicyclic system is known for its electron-deficient nature, enabling π-π stacking interactions in biological targets.
- Analog 1 : N-(4-(3-allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide () replaces naphthyridine with an imidazopyrrolopyrazine system, which may alter binding affinity due to increased aromatic surface area .
- Analog 2 : N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide () lacks a bicyclic core but retains a piperidine scaffold, emphasizing the role of nitrogen positioning in receptor engagement .
Substituent Analysis
*Hypothetical values based on structural trends.
Pharmacological and Physicochemical Properties
Hypothetical Activity Profiles
- Target Compound : The dimethylnaphthyridine core may confer selectivity for kinase or protease targets, while the cyclopropanesulfonamide group could enhance metabolic stability compared to linear alkyl sulfonamides.
- Analog 2 () : The fluorophenyl and phenethyl groups are common in opioid receptor modulators, indicating divergent therapeutic applications compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
